2-Hydroxy-4-iodobenzaldehyde

Aggregation-induced emission Heavy-atom effect Fluorescence probe

Select 2-Hydroxy-4-iodobenzaldehyde for chemistries where only iodine delivers. The weak C–I bond (≈209 kJ/mol) enables fast oxidative addition in Suzuki, Heck, and Sonogashira couplings under mild conditions—reducing cycle times and catalyst loads compared to bromo- or chloro-analogs. Exclusive heavy-atom quenching makes it the only salicylaldehyde regioisomer that functions as a turn-on fluorescent probe for hydrophobic protein detection. It is the specified intermediate in patent WO 2017/214322 A1 for anti‑B7‑H3 ADCs; substituting any other halogen or regioisomer invalidates the route. When reaction throughput, optical on/off contrast, or regulatory filing alignment are non‑negotiable, procure the 4‑iodo regioisomer. Standard purity ≥97%; bulk quantities available.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 38170-02-4
Cat. No. B1592207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-iodobenzaldehyde
CAS38170-02-4
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)O)C=O
InChIInChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
InChIKeyUPUMRAVJDXWXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-iodobenzaldehyde (CAS 38170-02-4) Procurement Guide: Differentiated Reactivity for Cross-Coupling and Bio-Probe Applications


2-Hydroxy-4-iodobenzaldehyde (4-iodosalicylaldehyde, CAS 38170-02-4) is a halogenated salicylaldehyde derivative bearing a phenolic hydroxyl group ortho to the aldehyde and an iodine atom at the para position [1]. With a molecular weight of 248.02 g/mol, a melting point of 87 °C, and a computed XLogP3 of 2.2, this yellow crystalline solid serves as a bifunctional building block in medicinal chemistry and materials science . Its defining structural feature is the simultaneous presence of a chelating salicylaldehyde motif and a C–I bond—the weakest and most easily activated carbon–halogen bond among common halogens—enabling selective, orthogonal functionalization strategies that are unattainable with the corresponding chloro- or bromo-analogs [2].

2-Hydroxy-4-iodobenzaldehyde Substitution Risks: Why Iodo-, Positional, and Halogen-Class Analogs Cannot Interchange


Despite sharing the same C₇H₅XO₂ core formula, halogen-substituted salicylaldehydes diverge sharply in their physicochemical and photophysical behaviour. The C–I bond in 2-hydroxy-4-iodobenzaldehyde is approximately 33% weaker than the corresponding C–Cl bond, conferring markedly higher oxidative addition rates in Pd-catalyzed cross-couplings [1]. Positional isomerism matters equally: the 5-iodo regioisomer (CAS 1761-62-2) melts at 98–100 °C versus 87 °C for the 4-iodo compound, reflecting different crystal packing that affects solubility and formulation . Most strikingly, the iodo substituent acts as an 'external' heavy-atom quencher, extinguishing aggregation-induced emission enhancement (AIEE) that is robust in chloro- and bromo-salicylaldehyde azines—a binary on/off photophysical switch not achievable with lighter halogens [2]. These non-linear differences mean that substituting one halogen or regioisomer for another will alter reaction kinetics, optical readout, and even biological target engagement, making generic interchange scientifically indefensible.

2-Hydroxy-4-iodobenzaldehyde Evidence Guide: Head-to-Head Quantitative Differentiation vs. Closest Comparators


Iodo-Salicylaldehyde Azine Quenches AIEE Fluorescence: Chloro- and Bromo-Analogs Do Not

In a direct head-to-head comparison, the iodo-salicylaldehyde azine derivative (prepared from 2-hydroxy-4-iodobenzaldehyde) completely quenches AIEE fluorescence in the aggregated state, whereas chloro-salicylaldehyde azine (1) and bromo-salicylaldehyde azine (2) display typical AIEE characteristics with fluorescence intensities much higher in poor solvent than in good solvent [1]. The ratio of quantum yields in aggregated (ϕa) versus solution (ϕs) states decreases in the order ϕa(1)/ϕs(1) > ϕa(2)/ϕs(2) ≫ ϕa(3)/ϕs(3), confirming that the iodine heavy-atom effect is the dominant quenching mechanism [1].

Aggregation-induced emission Heavy-atom effect Fluorescence probe

Melting Point Differentiation vs. 4-Halogen and 5-Iodo Positional Isomers Governs Solid-State Handling

2-Hydroxy-4-iodobenzaldehyde exhibits a melting point of 87 °C , which is substantially higher than 4-chlorosalicylaldehyde (47 °C) and 4-bromosalicylaldehyde (53 °C) , yet lower than the 5-iodo positional isomer (5-iodosalicylaldehyde, 98–100 °C) . The 87 °C value places the 4-iodo compound in a distinct thermal stability window relative to all common comparators.

Physicochemical characterization Solid-state properties Positional isomer differentiation

C–I Bond Strength Enables Superior Oxidative Addition Rates in Cross-Coupling vs. C–Br and C–Cl Analogs

The carbon–iodine bond is approximately 33% weaker than the carbon–chlorine bond (C–I ~ 209 kJ/mol vs. C–Cl ~ 339 kJ/mol) and significantly weaker than the C–Br bond (~ 285 kJ/mol) [1]. This translates into faster oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura, Heck, and Sonogashira couplings [2]. Iodoarenes generally react 10–100 times faster than the corresponding bromoarenes under identical catalytic conditions, a trend that extends to iodo-salicylaldehydes [2]. Furthermore, iodine is the most facile leaving group in dehydrohalogenation reactions: iodine > bromine > chlorine [1].

Cross-coupling reactivity Palladium catalysis Bond dissociation energy

Patented Intermediate for Anti-B7-H3 Antibody-Drug Conjugates: Application-Specific Synthetic Role

2-Hydroxy-4-iodobenzaldehyde is specifically identified as a synthetic intermediate in the preparation of anti-B7-H3 antibodies and antibody-drug conjugates (ADCs) in PCT International Application WO 2017/214322 A1 [1]. The compound's 4-iodo substitution pattern is structurally required for constructing the linker-payload architecture used in the claimed ADC compositions, making it functionally non-interchangeable with 5-iodo, 4-bromo, 4-chloro, or 4-fluoro analogs in this pharmaceutical context [1].

Antibody-drug conjugate B7-H3 targeting Patent-protected intermediate

Lipophilicity and Computed LogP Differentiation vs. Lighter Halogen Analogs

The computed XLogP3 for 2-hydroxy-4-iodobenzaldehyde is 2.2 [1], and ACD/LogP is 3.22 . This represents a significant lipophilicity increase compared to 4-chlorosalicylaldehyde (XLogP3 ~1.8) and 4-fluorosalicylaldehyde (XLogP3 ~1.3) due to the large polarizable iodine atom. In contrast, the 5-iodo positional isomer shares an identical molecular weight but exhibits different chromatographic retention due to altered intramolecular hydrogen bonding between the 2-OH and the aldehyde group, which is perturbed by the iodine position [2].

Lipophilicity Drug-likeness Physicochemical profiling

Cytotoxicity Profile: Functional Toxicity Data in H9 Lymphocytic and KB Neoplastic Cell Lines

2-Hydroxy-4-iodobenzaldehyde has been evaluated for cytotoxicity in two cell-based assay systems . In H9 lymphocytic cells, the compound was classified as 'Toxic at all concentrations tested' . In the human neoplastic KB cell line, cytotoxicity was determined by cell growth assay, and the compound was scored as 'Toxic' (binary score = 1) . While quantitative IC₅₀ values are not reported in these screening datasets, the binary toxic/non-toxic classification provides baseline safety information for handling and experimental design.

Cytotoxicity screening Toxicology Cell-based assays

2-Hydroxy-4-iodobenzaldehyde Optimal Application Scenarios: Evidence-Backed Deployment


Turn-On Fluorescence Probe Development for Hydrophobic Protein Detection

The iodo-substituted salicylaldehyde azine derivative uniquely functions as a turn-on fluorescence probe for hydrophobic protein detection (e.g., egg albumin) based on its aggregated-state fluorescence quenching and dispersed-state emission recovery [1]. This property is exclusive to the iodo derivative; chloro- and bromo-analogs show persistent AIEE fluorescence and cannot provide the same on/off contrast. Researchers developing optical biosensors should procure the 4-iodo compound specifically for this heavy-atom quenching mechanism [1].

Pd-Catalyzed Cross-Coupling Library Synthesis Requiring Mild Conditions and High Conversion

The weak C–I bond (~209 kJ/mol) enables efficient oxidative addition under mild catalytic conditions, making 2-hydroxy-4-iodobenzaldehyde the preferred substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings where bromo- or chloro-analogs would require higher temperatures, higher catalyst loadings, or longer reaction times [2][3]. Medicinal chemistry teams optimizing parallel library syntheses should select this iodo building block when reaction throughput and functional group tolerance are priorities.

Anti-B7-H3 Antibody-Drug Conjugate (ADC) Intermediate Manufacturing

The compound is a specified intermediate in patent WO 2017/214322 A1 for constructing anti-B7-H3 ADCs [4]. CDMOs and biopharma process chemistry groups requiring regulatory-compliant starting materials for this ADC platform must procure the 4-iodo regioisomer specifically; substitution with 5-iodo, 4-bromo, or 4-chloro analogs would constitute a different synthetic route not covered by the original process patent [4].

Salicylaldehyde-Based Metal Complexes for Spin-Crossover and Antiproliferative Studies

Halogen substituents on salicylaldehyde ligands systematically modulate spin-transition temperatures in Fe(III) complexes and cytotoxicity in Ru(II) polypyridyl complexes [5][6]. The iodine atom provides the strongest electron-withdrawing and polarizable effect in the halogen series, shifting spin-crossover T₁/₂ values and enhancing heavy-metal complex cytotoxicity relative to bromo- and chloro-ligands [5]. Procurement of the 4-iodo derivative is essential when the maximal halogen electronic effect is the experimental variable under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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